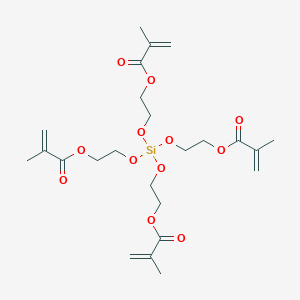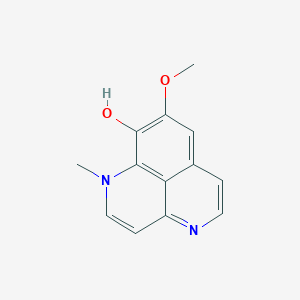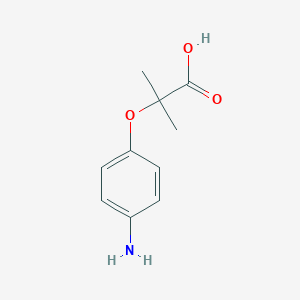
Tetrakis(2-methacryloxyethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2-methacryloxyethoxy)silane is a chemical compound that belongs to the class of silane coupling agents. It is commonly used in various scientific research applications due to its unique properties and versatile nature.
Wirkmechanismus
Tetrakis(2-methacryloxyethoxy)silane works by forming covalent bonds between the silane coupling agent and the surface it is applied to. This results in the formation of a stable interface between two dissimilar materials. The methacrylate groups on the silane coupling agent can also undergo polymerization, resulting in the formation of a polymer layer on the surface.
Biochemische Und Physiologische Effekte
Tetrakis(2-methacryloxyethoxy)silane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be non-toxic and has been used in various medical applications, including dental implants and bone tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrakis(2-methacryloxyethoxy)silane has several advantages for lab experiments, including its ability to modify surfaces and enhance adhesion between dissimilar materials. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations, including its sensitivity to moisture and the need for specialized equipment for its application.
Zukünftige Richtungen
There are several future directions for the use of Tetrakis(2-methacryloxyethoxy)silane in scientific research. These include its use in the development of new materials with enhanced properties, such as self-healing materials and smart coatings. It can also be used in the development of new medical devices and drug delivery systems. Additionally, there is potential for its use in the field of nanotechnology, where it can be used to modify the surfaces of nanoparticles and enhance their properties.
In conclusion, Tetrakis(2-methacryloxyethoxy)silane is a versatile silane coupling agent that has numerous scientific research applications. Its ability to modify surfaces and enhance adhesion between dissimilar materials makes it a valuable tool in various fields, including polymer science, materials science, and nanotechnology. Its future directions include the development of new materials and medical devices, as well as its use in the field of nanotechnology.
Synthesemethoden
Tetrakis(2-methacryloxyethoxy)silane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with glycidyl methacrylate in the presence of a base catalyst. This reaction results in the formation of a silane coupling agent that has four methacrylate groups attached to a silicon atom.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2-methacryloxyethoxy)silane is widely used in scientific research due to its ability to modify surfaces and enhance the adhesion between dissimilar materials. It is commonly used in the fields of polymer science, materials science, and nanotechnology. Its applications include the modification of surfaces in dental implants, coatings for electronic devices, and adhesives for composite materials.
Eigenschaften
CAS-Nummer |
116491-91-9 |
|---|---|
Produktname |
Tetrakis(2-methacryloxyethoxy)silane |
Molekularformel |
C24H36O12Si |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
2-[tris[2-(2-methylprop-2-enoyloxy)ethoxy]silyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H36O12Si/c1-17(2)21(25)29-9-13-33-37(34-14-10-30-22(26)18(3)4,35-15-11-31-23(27)19(5)6)36-16-12-32-24(28)20(7)8/h1,3,5,7,9-16H2,2,4,6,8H3 |
InChI-Schlüssel |
VICHSFFBPUZUOR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
Kanonische SMILES |
CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)






![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)

